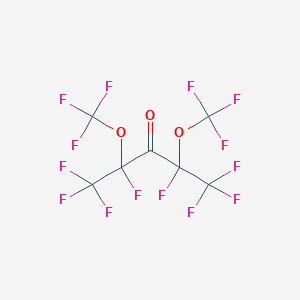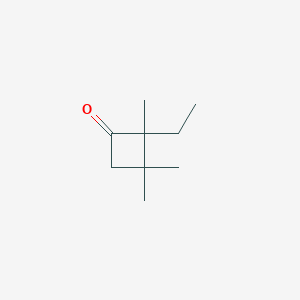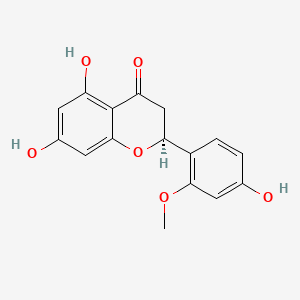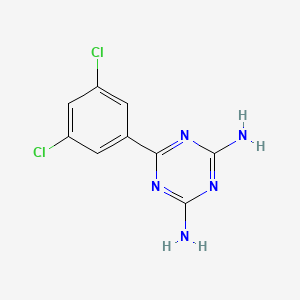![molecular formula C12H9Cl2NO3S B14608026 Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-11-1](/img/structure/B14608026.png)
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is followed by oxidation using an oxidizing agent like hydrogen peroxide to introduce the 1-oxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in various chemical reactions.
Uniqueness
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of the pyridine ring, the 2,4-dichlorophenyl group, and the sulfonyl and 1-oxide modifications. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
60264-11-1 |
|---|---|
Fórmula molecular |
C12H9Cl2NO3S |
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
2-[(2,4-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-5-4-9(11(14)7-10)8-19(17,18)12-3-1-2-6-15(12)16/h1-7H,8H2 |
Clave InChI |
SJHPNNCSTADPKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
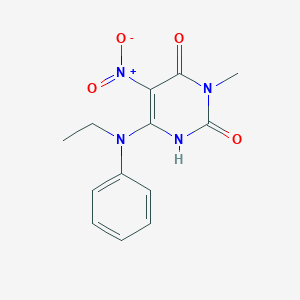
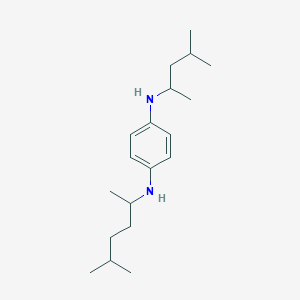


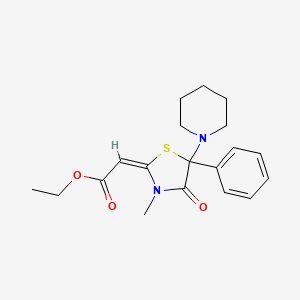
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
